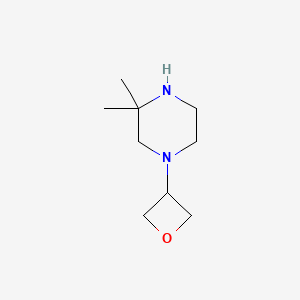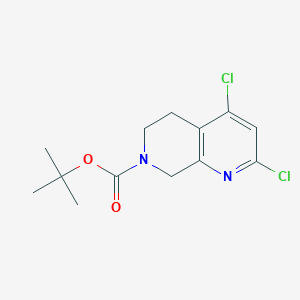![molecular formula C6H3ClFN3 B8135299 3-Chloro-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8135299.png)
3-Chloro-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine
描述
3-Chloro-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic aromatic organic compound characterized by the presence of chlorine and fluorine atoms on a triazolopyridine ring structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 3-chloro-6-fluoropyridine with hydrazine hydrate in the presence of a suitable catalyst, followed by cyclization under acidic conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch processes. These methods ensure the efficient production of high-purity this compound, meeting the demands of various industries.
化学反应分析
Types of Reactions: 3-Chloro-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学研究应用
3-Chloro-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and the development of new drugs.
Medicine: It has potential therapeutic applications, including the treatment of various diseases.
Industry: The compound is utilized in the production of materials and chemicals with specific properties.
作用机制
3-Chloro-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine is similar to other triazolopyridine derivatives, such as this compound and 3-bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine. its unique combination of chlorine and fluorine atoms on the triazolopyridine ring structure sets it apart, providing distinct chemical and biological properties.
相似化合物的比较
3-Chloro-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine
3-Bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine
This compound-1-oxide
This compound-1,5-dione
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
属性
IUPAC Name |
3-chloro-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN3/c7-6-10-9-5-2-1-4(8)3-11(5)6/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGGAZPXZUIPLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
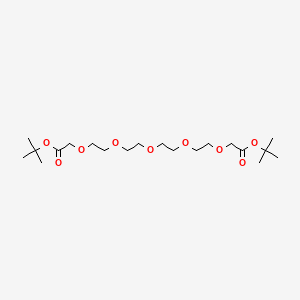
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B8135223.png)
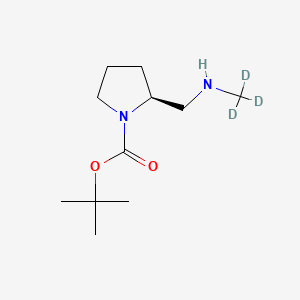
![1-Butyl-2-[7-(1-butyl-3,3-dimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethylindole;hexafluorophosphate](/img/structure/B8135246.png)
![2-[10-(1,3-Dithiolan-2-ylidene)-2-ethenylanthracen-9-ylidene]-1,3-dithiolane](/img/structure/B8135247.png)
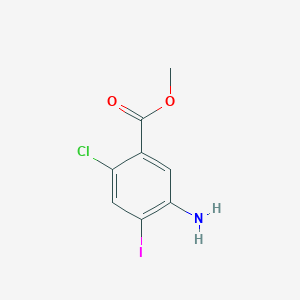
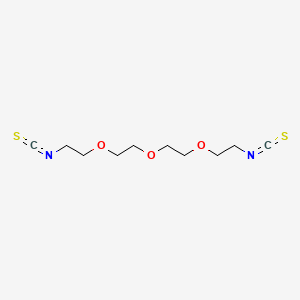
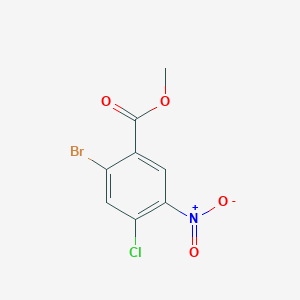
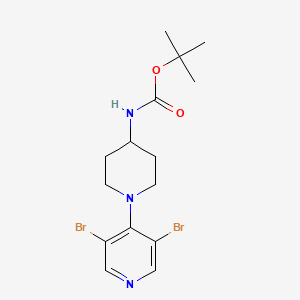
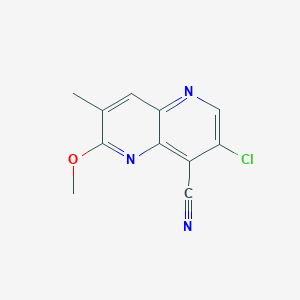
![tert-Butyl n-[(3-ethylazetidin-3-yl)methyl]carbamate](/img/structure/B8135301.png)
![tert-Butyl (9-aminospiro[5.5]undecan-3-yl)carbamate](/img/structure/B8135311.png)
